molecular formula C14H10F2O2 B6400085 2-(2,6-Difluorophenyl)-6-methylbenzoic acid CAS No. 1261938-03-7

2-(2,6-Difluorophenyl)-6-methylbenzoic acid

Cat. No.: B6400085
CAS No.: 1261938-03-7
M. Wt: 248.22 g/mol
InChI Key: JQWRQDUWYQEPCF-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-6-methylbenzoic acid is an organic compound with the molecular formula C14H10F2O2 It is characterized by the presence of two fluorine atoms attached to a phenyl ring and a carboxylic acid group attached to a methylbenzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-difluorophenyl)-6-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzene and 6-methylbenzoic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium in the presence of a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Difluorophenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

2-(2,6-Difluorophenyl)-6-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2,6-difluorophenyl)-6-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,6-Difluorophenylacetic acid
  • 2,6-Difluorobenzenesulfonamide
  • Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate

Comparison: 2-(2,6-Difluorophenyl)-6-methylbenzoic acid is unique due to its specific substitution pattern and the presence of both fluorine atoms and a methyl group on the benzoic acid structure. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds .

Properties

IUPAC Name

2-(2,6-difluorophenyl)-6-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-4-2-5-9(12(8)14(17)18)13-10(15)6-3-7-11(13)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWRQDUWYQEPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=CC=C2F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689678
Record name 2',6'-Difluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-03-7
Record name 2',6'-Difluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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